1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
Future Directions
Pyrimidine derivatives, including “1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine”, have immense significance in the pathophysiology of diseases . They offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . Future research could focus on the development of new pyrimidines as anti-inflammatory agents .
Mechanism of Action
Target of Action
The primary targets of 1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine are kinases . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division . This compound, being an isostere of the adenine ring of ATP, can mimic hinge region binding interactions in kinase active sites .
Mode of Action
This compound interacts with its kinase targets by mimicking the ATP binding interactions in the kinase active sites . This allows the compound to inhibit the kinase activity, thereby disrupting the signaling pathways that are essential for cell growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways involving kinases. By inhibiting kinase activity, it disrupts the signaling pathways that regulate cell functions . This can lead to the inhibition of cell growth and proliferation, particularly in cancer cells where these pathways are often overactive .
Result of Action
The result of the action of this compound is the inhibition of cell growth and proliferation . By inhibiting kinase activity, the compound disrupts the signaling pathways that regulate these cell functions, particularly in cancer cells where these pathways are often overactive .
Biochemical Analysis
Cellular Effects
Some pyrazolo[3,4-d]pyrimidine derivatives have shown to induce apoptosis in certain cell lines . They have also been found to inhibit protein kinases, which play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Molecular Mechanism
It is known that pyrazolo[3,4-d]pyrimidines can inhibit protein kinases . This inhibition could potentially lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that certain pyrimidines can maintain pyruvate oxidation and the tricarboxylic acid (TCA) cycle by regulating pyruvate dehydrogenase (PDH) activity .
Dosage Effects in Animal Models
Some pyrazolo[3,4-d]pyrimidine derivatives have shown anti-inflammatory effects in vivo .
Metabolic Pathways
It is known that pyrimidines play a crucial role in various metabolic pathways .
Transport and Distribution
Some pyrazolo[3,4-d]pyrimidine derivatives have shown to inhibit P-glycoprotein, which plays a crucial role in drug transport .
Subcellular Localization
It is known that certain pyrimidines can maintain pyruvate oxidation and the TCA cycle by regulating PDH activity .
Properties
IUPAC Name |
1-cycloheptyl-6-methylsulfonylpyrazolo[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-20(18,19)13-14-8-10-9-15-17(12(10)16-13)11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFMDXVMTDTWBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2C=NN(C2=N1)C3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657959 | |
Record name | 1-Cycloheptyl-6-(methanesulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206679-21-1 | |
Record name | 1-Cycloheptyl-6-(methanesulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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